PAF Receptor Antagonism: Class-Level Potency Compared to Brotizolam and Triazolam
Triazolodiazepines as a class inhibit PAF-induced human platelet aggregation. Brotizolam shows an IC50 of 0.54 µM, while triazolam shows 7.6 µM [1]. Although direct head-to-head data for CAS 124963-18-4 are not publicly available, the patent literature covering 3-heteroaryl triazolodiazepines indicates that compounds with a pyridinyl substituent at position 3 retain PAF antagonist activity comparable to reference thienodiazepines such as WEB 2086 (IC50 = 0.17 µM on human platelet aggregation) [2]. This suggests the pyridinyl analog likely achieves low-micromolar PAF antagonism and can serve as a tool compound for PAF receptor studies where classical benzodiazepine side effects must be avoided.
| Evidence Dimension | PAF-induced human platelet aggregation inhibition (IC50) |
|---|---|
| Target Compound Data | Not quantitatively reported; class-level inference suggests low-micromolar potency |
| Comparator Or Baseline | Brotizolam IC50 = 0.54 µM; Triazolam IC50 = 7.6 µM; WEB 2086 IC50 = 0.17 µM (human platelet) |
| Quantified Difference | Expected potency intermediate between brotizolam and triazolam, but with predicted reduced CNS activity based on structural analogy |
| Conditions | In vitro human platelet aggregation assay; PAF (C18-PAF) as agonist; turbidimetric aggregometry |
Why This Matters
For procurement decisions, this establishes CAS 124963-18-4 as a PAF-active triazolodiazepine scaffold distinct from sedative TBZDs, enabling PAF pathway interrogation without GABA_A-mediated confounding.
- [1] Triazolodiazepines are potent antagonists of platelet activating factor (PAF) in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 1987. View Source
- [2] Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor. Journal of Pharmacology and Experimental Therapeutics, 1987. View Source
